molecular formula C19H27NO4 B14535871 Decyl 3-(4-nitrophenyl)prop-2-enoate CAS No. 62409-22-7

Decyl 3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B14535871
CAS No.: 62409-22-7
M. Wt: 333.4 g/mol
InChI Key: ODYDNXKUPVBCBL-UHFFFAOYSA-N
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Description

Decyl 3-(4-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C19H27NO4. It is characterized by a decyl ester group attached to a 3-(4-nitrophenyl)prop-2-enoate moiety. This compound is notable for its aromatic nitro group, which imparts unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 3-(4-nitrophenyl)prop-2-enoate typically involves the esterification of 3-(4-nitrophenyl)prop-2-enoic acid with decanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate ester formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Decyl 3-(4-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Decyl 3-(4-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ester group facilitates its incorporation into lipid membranes, enhancing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decyl 3-(4-nitrophenyl)prop-2-enoate is unique due to its long decyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane permeability. This makes it particularly useful in applications requiring lipid solubility and membrane interaction .

Properties

CAS No.

62409-22-7

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

decyl 3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C19H27NO4/c1-2-3-4-5-6-7-8-9-16-24-19(21)15-12-17-10-13-18(14-11-17)20(22)23/h10-15H,2-9,16H2,1H3

InChI Key

ODYDNXKUPVBCBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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